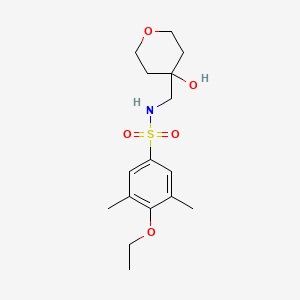

4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-4-22-15-12(2)9-14(10-13(15)3)23(19,20)17-11-16(18)5-7-21-8-6-16/h9-10,17-18H,4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSGGLGKDETBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound is the KRAS mutation associated with various types of cancer. KRAS is a gene that plays a crucial role in cell signaling and growth. Mutations in KRAS can lead to uncontrolled cell growth and cancer.

Mode of Action

The compound interacts with the KRAS mutation, specifically targeting cancers that exhibit resistance to EGFR-targeted therapeutic agents. EGFR, or Epidermal Growth Factor Receptor, is a protein that helps cells grow and divide. When EGFR is overexpressed or mutated, it can lead to the development of cancer.

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is crucial for cell growth and survival. By targeting the KRAS mutation, the compound can potentially inhibit the proliferation of cancer cells that are resistant to EGFR-targeted therapies.

Result of Action

The compound’s action results in the potential prevention or treatment of cancers associated with a KRAS mutation and resistance to EGFR-targeted therapeutic agents. This could be particularly beneficial for patients with non-small cell lung cancer, colorectal cancer, and pancreatic cancer, among others.

Biochemical Analysis

Biochemical Properties

The compound 4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide has been identified as a potential dual inhibitor of phosphodiesterases and histone deacetylases. This suggests that it may interact with these enzymes, potentially influencing their activity and playing a role in various biochemical reactions.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models.

Biological Activity

4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that has drawn attention due to its potential biological activities. The compound features a unique combination of a benzenesulfonamide group and a tetrahydropyran ring, which may contribute to its pharmacological properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H25NO5S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1351641-94-5 |

| IUPAC Name | This compound |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function. This suggests a role in modulating biochemical pathways.

- Binding Affinity : The tetrahydropyran ring may enhance the binding affinity of the compound to target proteins, affecting protein-protein interactions and cellular signaling pathways.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Recent studies have explored the effectiveness of this compound in cancer therapy, particularly against tumors with specific genetic mutations (e.g., KRAS mutations). Its potential to overcome resistance to existing therapies like cetuximab has been highlighted, indicating its promise as a novel anticancer agent.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary assays indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the sulfonamide moiety is thought to contribute to its effectiveness against infections .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on different cancer cell lines. Results indicated significant cell death in KRAS-mutant colorectal cancer cells, suggesting selective efficacy.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups, supporting its anti-inflammatory claims .

- Antimicrobial Testing : Laboratory tests demonstrated that the compound inhibited the growth of Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related sulfonamide derivatives:

Physicochemical and Pharmacological Properties

- Solubility and Polarity : The hydroxypyran group in the target compound likely improves aqueous solubility compared to the ethyl-oxoindolin substituent in 921787-10-2, which is more lipophilic due to its fused aromatic system.

- Synthetic Routes : The Suzuki-Miyaura coupling method described in (using palladium catalysts and boronic acids) may be applicable to the target compound if functional group compatibility is ensured. However, the hydroxyl group in the pyran ring might require protection during synthesis .

- Biological Activity: Chromene-pyrazolopyrimidine hybrids (e.g., Example 53) exhibit kinase inhibitory activity due to their ATP-binding site interactions . Indolinone-containing sulfonamides (e.g., 921787-10-2) are associated with tyrosine kinase inhibition, relevant in cancer therapeutics. The target compound’s hydroxypyran group could target enzymes like carbonic anhydrases or proteases, though experimental validation is needed.

Key Differences in Molecular Interactions

- Hydrogen Bonding: The hydroxypyran group offers hydrogen bond donors/acceptors absent in non-hydroxylated analogs, possibly improving target selectivity.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide, and how do they address stereochemical challenges?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are primary tools. For stereochemical resolution, NOESY NMR can elucidate spatial arrangements of substituents, while single-crystal X-ray diffraction provides definitive proof of absolute configuration. High-resolution mass spectrometry (HRMS) validates molecular weight . Polarimetry may supplement these methods to assess optical activity.

Q. How can researchers determine the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use shake-flask or HPLC-based solubility assays with buffered solutions (pH 1–13) and thermogravimetric analysis (TGA) for thermal stability. Monitor degradation via UV-Vis spectroscopy (λmax ~255 nm) and LC-MS to identify breakdown products. Stability studies should include accelerated aging at 40°C/75% RH over 4 weeks .

Q. What synthetic strategies are feasible for introducing functional modifications to the benzenesulfonamide core?

- Methodological Answer : Electrophilic substitution at the 3,5-dimethyl positions is sterically hindered; instead, focus on the ethoxy group (e.g., dealkylation with BBr₃) or hydroxylated pyran ring (e.g., Mitsunobu reactions). Protect the sulfonamide with tert-butyl groups during functionalization to avoid side reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., carbonic anhydrase isoforms). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns. Validate predictions with surface plasmon resonance (SPR) for binding kinetics .

Q. What experimental approaches resolve contradictions in spectral data (e.g., conflicting NOE effects in NMR)?

- Methodological Answer : Re-examine sample purity via HPLC and repeat NMR under optimized conditions (e.g., variable temperature, deuterated solvents). Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-validate with X-ray crystallography or DFT-based NMR chemical shift calculations .

Q. How can researchers optimize reaction yields in multi-step syntheses while minimizing epimerization at the pyran hydroxyl group?

- Methodological Answer : Employ low-temperature conditions (-20°C) during nucleophilic substitutions. Use chiral auxiliaries or enzymatic catalysis (e.g., lipases) to preserve stereochemistry. Monitor enantiomeric excess (EE) via chiral HPLC or capillary electrophoresis .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Combine centrifugal partition chromatography (CPC) with reverse-phase HPLC. Optimize mobile phases using water/acetonitrile gradients with 0.1% formic acid. For large-scale purification, explore simulated moving bed (SMB) chromatography .

Q. How does stereochemistry at the tetrahydro-2H-pyran ring influence the compound’s biological activity?

- Methodological Answer : Synthesize diastereomers via chiral pool synthesis or asymmetric catalysis. Test activity in vitro (e.g., enzyme inhibition assays) and correlate with molecular docking results. Use circular dichroism (CD) to confirm configurations .

Q. What methodologies enable quantification of trace impurities in bulk samples?

- Methodological Answer : Develop a UPLC-MS/MS method with a C18 column and electrospray ionization (ESI). Validate limit of detection (LOD) and quantification (LOQ) per ICH guidelines. Use standard addition to correct matrix effects .

Notes on Methodological Rigor

- Data Validation : Cross-reference experimental results with theoretical calculations (e.g., DFT for NMR, IR) and peer-reviewed crystallographic databases (e.g., Cambridge Structural Database) .

- Contradiction Management : Apply Bayesian statistics to weigh conflicting data (e.g., NMR vs. X-ray) and design follow-up experiments to test hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.